molecular formula C14H15N5O2 B2857217 6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide CAS No. 1903821-41-9

6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide

Cat. No. B2857217
CAS RN: 1903821-41-9
M. Wt: 285.307
InChI Key: JBENGHYTQBBHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of many naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Pyrimidine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The synthesis of pyrimidines can also involve an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .


Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives can vary depending on the specific compound and conditions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .

Scientific Research Applications

Synthesis and Chemical Properties

"6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide" and its derivatives are pivotal in the synthesis of complex organic molecules. For instance, Lei et al. (2017) described a green synthetic method for producing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which showed potential as inhibitors of tumor necrosis factor-alpha and nitric oxide. This method involves a series of reactions starting from commercially available precursors, showcasing the compound's role in synthesizing bioactive molecules (H. Lei, Linxiao Wang, Y. Xiong, Z. Lan, 2017). Similarly, Martínez et al. (2012) highlighted the utility of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines in synthesizing bioactive compounds via palladium-catalyzed cross-coupling reactions, underscoring the versatility and efficiency of using these derivatives in chemical syntheses (M. M. Martínez, Cristina Pérez-Caaveiro, Miguel Peña-López, L. Sarandeses, J. Pérez Sestelo, 2012).

Pharmacological Applications

Beyond synthesis, derivatives of "this compound" have been explored for their pharmacological properties. Zaki et al. (2020) synthesized novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles, which exhibited promising antibacterial and antifungal activities. This research demonstrates the compound's potential in developing new antimicrobial agents, with the amino-carboxamide derivative serving as a versatile precursor for synthesizing new thienopyrimidines (R. Zaki, A. El-Dean, S. M. Radwan, M. A. Ammar, 2020). Additionally, Devarasetty et al. (2019) reported the synthesis of novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives that were screened for in vitro antimicrobial activity, showing good to excellent activity against various bacterial and fungal pathogens. The morpholine substituted dihydropyrimidone carboxamide was identified as a potent anti-bacterial agent, highlighting the therapeutic potential of these derivatives (K. Devarasetty, J. Vantikommu, J. Anireddy, P. Srinivas, 2019).

Future Directions

Pyrimidine derivatives have been a focus of research due to their wide range of biological activities. Future research could focus on the development of more potent and efficacious drugs with pyrimidine scaffold . Additionally, the introduction of phenylpyridine-carboxamide scaffold was found to be beneficial for the activity of some pyrimidine derivatives . Therefore, future research could also explore the impact of various types of substituents on the aryl group of pyrimidine derivatives .

properties

IUPAC Name

6-morpholin-4-yl-N-pyridin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-14(18-11-1-3-15-4-2-11)12-9-13(17-10-16-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBENGHYTQBBHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.